molecular formula C34H28F5NO5 B12282792 Fmoc-d-tyr(tbu)-opfp

Fmoc-d-tyr(tbu)-opfp

Cat. No.: B12282792
M. Wt: 625.6 g/mol
InChI Key: ADOSTZDWXCEVJP-RUZDIDTESA-N
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Description

Fmoc-d-tyr(tbu)-opfp, also known as N-α-Fmoc-O-tert-butyl-D-tyrosine, is a derivative of the amino acid tyrosine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, while the tert-butyl (tBu) group protects the phenolic hydroxyl group of tyrosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-tyr(tbu)-opfp typically involves the following steps:

    Fmoc Protection: The amino group of D-tyrosine is protected using the Fmoc group. This is achieved by reacting D-tyrosine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    tBu Protection: The phenolic hydroxyl group of tyrosine is protected using tert-butyl.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-tyr(tbu)-opfp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, which are used in various research and industrial applications .

Scientific Research Applications

Fmoc-d-tyr(tbu)-opfp has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-d-tyr(tbu)-opfp involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The tBu group protects the phenolic hydroxyl group, ensuring the integrity of the tyrosine residue. These protective groups are removed under specific conditions to allow the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-d-tyr(tbu)-opfp is unique due to its D-configuration, which provides different stereochemical properties compared to its L-counterparts. This can be advantageous in certain synthetic and research applications where the D-isomer is preferred .

Properties

Molecular Formula

C34H28F5NO5

Molecular Weight

625.6 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

InChI

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m1/s1

InChI Key

ADOSTZDWXCEVJP-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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